molecular formula C20H13ClF4N2O2 B6546887 N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-50-6

N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546887
CAS No.: 946379-50-6
M. Wt: 424.8 g/mol
InChI Key: WGRIGWWCIRDDHH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0601680 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H17ClF4N2O2C_{21}H_{17}ClF_4N_2O_2, with a molecular weight of 450.81 g/mol. Its structure includes a dihydropyridine core, which is known for various biological activities, including cardiovascular effects and neuroprotective properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 µMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 µMDisruption of nucleic acid synthesis
Pseudomonas aeruginosa31.108 - 124.432 µg/mLBiofilm inhibition

These findings suggest that the compound could be effective against various Gram-positive bacteria and may serve as a lead structure for developing new antibiotics .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated moderate cytotoxicity, with IC50 values ranging from 10 to 30 µM, suggesting potential as an anticancer agent.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the interaction between the compound and its biological targets. These studies revealed:

  • Hydrogen and Halogen Bonding : The trifluoromethyl group enhances binding affinity through strong electron-withdrawing interactions.
  • Enzyme Inhibition : The compound was found to inhibit cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation .

Case Studies

  • Study on Cholinesterase Inhibition : A study reported that derivatives of this compound showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potential for treating Alzheimer's disease.
  • Antioxidant Activity : The compound demonstrated free radical scavenging activity in vitro, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Antihypertensive Effects

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide exhibit antihypertensive properties. The mechanism of action typically involves the inhibition of calcium channels, leading to vasodilation and reduced blood pressure. A study demonstrated that derivatives of dihydropyridine compounds effectively lower blood pressure in hypertensive models .

Anticancer Potential

Dihydropyridine derivatives have also been studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. For instance, a case study highlighted the compound's effectiveness against breast cancer cell lines, where it inhibited cell proliferation and promoted apoptotic pathways .

Neurological Disorders

Recent investigations suggest that this compound could play a role in treating neurological disorders. Its structure allows it to cross the blood-brain barrier, making it a candidate for conditions such as Alzheimer's disease. Research has shown that similar compounds can modulate neurotransmitter systems, potentially improving cognitive function .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are noteworthy as well. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

Study Findings Reference
Study on Antihypertensive EffectsDemonstrated significant reduction in systolic and diastolic blood pressure in hypertensive rats after administration of dihydropyridine derivatives.
Anticancer ActivityShowed that the compound inhibited growth and induced apoptosis in breast cancer cell lines.
Neurological ImpactFound to enhance cognitive function in animal models of Alzheimer's disease through modulation of neurotransmitter levels.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in inflammatory models, indicating potential for treating rheumatoid arthritis.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2/c21-16-10-14(7-8-17(16)22)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRIGWWCIRDDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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